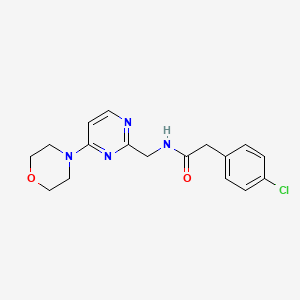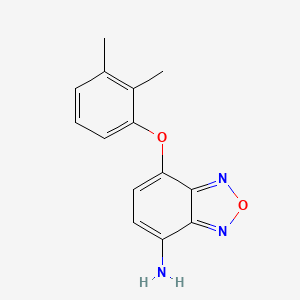![molecular formula C17H10ClN3S B2963255 4-Chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine CAS No. 885461-04-1](/img/structure/B2963255.png)
4-Chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C17H10ClN3S and a molecular weight of 323.8 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available in the search results, pyrimidines in general can be synthesized using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring fused with a thieno ring and a pyridine ring, with a phenyl group and a chlorine atom attached .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 323.8 .Scientific Research Applications
Nonlinear Optical Applications
- Nonlinear Optics (NLO) Study : Phenyl pyrimidine derivatives, including those related to 4-Chloro-6-phenylthieno[2,3-d]pyrimidines, have been studied for their NLO properties. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) analyses show these compounds exhibit significant NLO characteristics, suggesting their potential for optoelectronic and high-tech applications. The study confirms the NLO activity through structural parameters, molecular electronic potential, and photophysical properties estimation (Hussain et al., 2020).
Antifungal Activities
- Antifungal Activity : Derivatives of 4-Chlorothieno[2,3-d]pyrimidines have shown effectiveness against various fungal diseases, including Rice blast and Cucumber powdery mildew, indicating their potential as antifungal agents. These compounds were synthesized through chlorination and cyclization processes, demonstrating preventive effects in pot tests (Konno et al., 1989).
Antimicrobial and Anti-inflammatory Agents
- Antimicrobial and Anti-inflammatory Properties : New series of thieno[2,3-d]pyrimidine heterocyclic compounds have been prepared, showing remarkable activity against fungi, bacteria, and inflammation. These findings underscore the bioactive potential of these compounds in developing new therapeutic agents (Tolba et al., 2018).
Drug Action and Molecular Recognition
- Drug Action and Molecular Recognition : The study of pyrimidine derivatives, including amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety, has revealed promising radioprotective and antitumor activities. The structural diversity of these compounds contributes to their biological efficacy, indicating their potential in pharmaceutical development (Alqasoumi et al., 2009).
Safety and Hazards
Future Directions
While specific future directions for “4-Chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine” are not available in the search results, there is ongoing interest in the synthesis of pyrimidine derivatives due to their diverse biological potential . Future research may focus on constructing novel pyrimidines with higher selectivity as anticancer agents .
Mechanism of Action
Target of Action
Similar compounds have been known to target kinases involved in disease pathways .
Mode of Action
It’s known that by introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .
Biochemical Pathways
Similar compounds have been known to affect various pathways related to cell cycle progression .
Result of Action
Similar compounds have shown promising results in in vitro anticancer studies . For instance, certain derivatives were found to be active against MCF7 cells, causing cell cycle arrest at the G1/S phase and inducing apoptotic death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Properties
IUPAC Name |
4-chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3S/c18-15-13-9-14(11-5-2-1-3-6-11)22-17(13)21-16(20-15)12-7-4-8-19-10-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIDBNGUIBYDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N=C3Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885461-04-1 |
Source


|
| Record name | 3-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
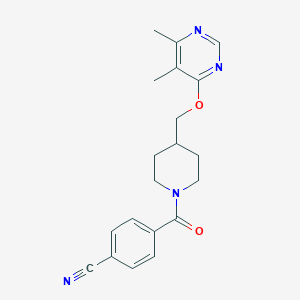



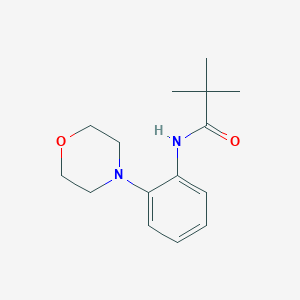
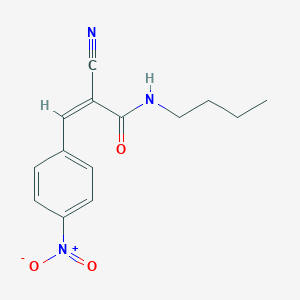

![2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2963184.png)



![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2963192.png)
